(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione Cycloechinulin is a diketopiperazine fungal metabolite originally isolated from A. ochraceus. It reduces weight gain of corn earworms by 33% compared to controls when used at a dose of 100 ppm in the diet.
Brand Name: Vulcanchem
CAS No.: 143086-29-7
VCID: VC0524714
InChI: InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1
SMILES: CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
Molecular Formula: C20H21N3O3
Molecular Weight: 351.406

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione

CAS No.: 143086-29-7

Cat. No.: VC0524714

Molecular Formula: C20H21N3O3

Molecular Weight: 351.406

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione - 143086-29-7

Specification

CAS No. 143086-29-7
Molecular Formula C20H21N3O3
Molecular Weight 351.406
IUPAC Name (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione
Standard InChI InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1
Standard InChI Key RCTQPWJZZZLMBI-RPHUSYQJSA-N
SMILES CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
Appearance Solid powder

Introduction

Structural Characteristics and Classification

Molecular Structure

The compound (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione belongs to a class of complex heterocyclic compounds featuring a tetracyclic core structure. The name components provide significant structural information:

  • The "(2Z,6S)-" prefix indicates specific stereochemistry, with a Z-configuration at position 2 and an S-configuration at position 6

  • "16-methoxy" denotes a methoxy group at position 16

  • "6,11,11-trimethyl" indicates three methyl groups at positions 6 and 11 (with two methyls at position 11)

  • "5,8,13-triazatetracyclo" signifies a tetracyclic structure containing three nitrogen atoms at positions 5, 8, and 13

  • "nonadeca" refers to the 19-membered ring system

  • "1(12),2,9,14(19),15,17-hexaene" indicates six double bonds at the specified positions

  • "4,7-dione" refers to two ketone groups at positions 4 and 7

This compound shares structural similarities with other triazatetracyclic compounds studied for their potential biological activities .

Chemical Classification

Based on its structure, this compound can be classified as:

  • A heterocyclic compound

  • A tricyclic nitrogen-containing compound

  • A methoxy-substituted dione derivative

  • A complex natural product-like structure

The triazatetracyclo core represents a relatively uncommon structural motif in medicinal chemistry, making compounds of this class potentially valuable for exploring novel biological activities .

Physical and Chemical Properties

ParameterTypical Value
Space GroupP21/n
a (Å)17.5552(17)
b (Å)4.6163(4)
c (Å)17.7662(17)
β (°)115.953(3)
Z4

These parameters provide insight into the potential crystalline structure of the compound of interest, though specific values would need experimental verification .

Computed Properties

Computational studies on related compounds have utilized density functional theory (DFT) with various functionals including B3LYP, BPW91, and wB97XD with the 6-31G++(d,p) basis set to predict properties such as:

  • Bond angles and lengths

  • Electronic structure

  • Frontier orbital energies

  • Reactivity parameters

These computational approaches have been valuable in understanding the structure-activity relationships of triazatetracyclic compounds .

Synthetic Approaches and Chemical Reactivity

Reactivity Profile

The reactivity of this compound would be primarily influenced by:

  • The dione functional groups, which can participate in various carbonyl reactions

  • The methoxy substituent, which can undergo O-demethylation under certain conditions

  • The nitrogen atoms within the triazatetracyclo system, which can act as nucleophiles

  • The multiple double bonds, which can participate in addition reactions

CompoundTargetActivity (EC50)Selectivity
MDA77CB25.82 nMHighly selective for CB2 over CB1
MDA55CB288.2 nMSelective for CB2 over CB1

While these compounds differ structurally from the compound of interest, they illustrate the potential for methoxy-substituted heterocyclic structures to display significant biological activities .

Computational Studies and Molecular Modeling

Quantum Chemical Calculations

Computational studies on related triazatetracyclic structures have provided insights into their electronic properties and reactivity. Density functional theory calculations using different functionals (B3LYP, BPW91, and wB97XD) with the 6-31G++(d,p) basis set have been employed to compute:

  • Optimized geometries

  • Vibrational frequencies

  • Electronic transition energies

  • Frontier molecular orbital energies

These calculations help predict the reactivity patterns and potential interaction sites for biological targets .

Current Research Challenges and Future Directions

Synthesis and Characterization Challenges

The complex structure of (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione presents several challenges:

  • Stereoselective synthesis to achieve the specific (2Z,6S) configuration

  • Purification and isolation of the desired stereoisomer

  • Complete spectroscopic characterization including determination of absolute configuration

  • Scale-up of synthetic procedures for biological testing

Future Research Opportunities

Future research on this compound and related structures might include:

  • Development of efficient synthetic routes

  • Comprehensive biological screening to identify potential therapeutic applications

  • Structure-activity relationship studies through systematic modification of functional groups

  • Investigation of potential natural sources or biosynthetic pathways

  • Exploration of physicochemical properties relevant to drug development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator